5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O3/c1-12-4-7-15(8-5-12)25-21(30)19-20(24)29(28-27-19)11-17-13(2)32-22(26-17)16-10-14(23)6-9-18(16)31-3/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFOBIEXMWLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1112371-03-5) is a complex organic molecule characterized by its unique structural features, including multiple functional groups such as amino, oxazole, triazole, and carboxamide. This structure suggests potential for diverse biological activities, which have been the focus of recent research.
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrN6O3 |
| Molecular Weight | 497.3 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties. Preliminary findings indicate that it may exhibit significant inhibitory effects against certain bacterial strains and potential cytotoxic effects on cancer cells.
Antimicrobial Activity
Research has shown that compounds with similar structural features often demonstrate notable antimicrobial properties. For instance:
- Inhibition against Gram-negative bacteria : The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa and Escherichia coli, with promising results suggesting significant antibacterial activity .
Anticancer Potential
The structural components of the compound may facilitate interactions with key proteins involved in cancer cell proliferation. The mechanisms of action are hypothesized to involve:
- Protein Interactions : The presence of hydrogen bonding and hydrophobic interactions with protein targets enhances its potential as an anticancer agent .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their biological activities. Among these, derivatives similar to the target compound showed effective inhibition against various pathogenic bacteria .
- Molecular Docking Studies : Computational studies have indicated that the compound fits well in the active sites of relevant enzymes like DNA gyrase, which is crucial for its antibacterial activity. Binding energies were comparable to known antibiotics, suggesting a strong potential for development as a therapeutic agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation but likely include:
- Hydrogen Bonding : The ability to form hydrogen bonds with target proteins is critical for its activity.
- Hydrophobic Interactions : These interactions enhance binding affinity and stability within biological systems.
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparisons
Key Observations :
- The target compound’s 5-bromo-2-methoxyphenyl group distinguishes it from analogs with simpler halogenated or non-halogenated aryl groups (e.g., 4-bromophenyl in or benzyl in ).
Table 2: Comparative Bioactivity Profiles
Key Observations :
- Carboxamide linkages in analogs like CAI (5-amino-1-(4'-chlorobenzoyl)-triazole-4-carboxamide) demonstrate clinical relevance in calcium signaling pathways, though the target compound’s 4-methylphenyl group may alter pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
